Methyl (2R)-2-amino-3-(4-azido-2-fluorophenyl)propanoate;hydrochloride
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Overview
Description
Methyl (2R)-2-amino-3-(4-azido-2-fluorophenyl)propanoate;hydrochloride is a synthetic compound with potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. This compound is characterized by the presence of an azido group, a fluorine atom, and an amino acid ester moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2R)-2-amino-3-(4-azido-2-fluorophenyl)propanoate;hydrochloride typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Amino Acid Ester: The starting material, 4-azido-2-fluorobenzaldehyde, undergoes a condensation reaction with an appropriate amino acid derivative to form the corresponding Schiff base.
Reduction and Esterification: The Schiff base is then reduced to the corresponding amine, followed by esterification to yield the desired amino acid ester.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The azido group in this compound can undergo oxidation reactions to form nitrene intermediates.
Reduction: The azido group can also be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite or peracids.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of nitrene intermediates.
Reduction: Conversion to the corresponding amine.
Substitution: Introduction of new substituents on the aromatic ring.
Scientific Research Applications
Methyl (2R)-2-amino-3-(4-azido-2-fluorophenyl)propanoate;hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biochemistry: The azido group allows for bioorthogonal labeling and click chemistry applications, facilitating the study of biomolecular interactions.
Materials Science: The compound can be incorporated into polymers and other materials to impart unique properties such as fluorescence or enhanced reactivity.
Mechanism of Action
The mechanism of action of Methyl (2R)-2-amino-3-(4-azido-2-fluorophenyl)propanoate;hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules.
Comparison with Similar Compounds
- Methyl (2R)-2-amino-3-(4-azido-2-chlorophenyl)propanoate;hydrochloride
- Methyl (2R)-2-amino-3-(4-azido-2-bromophenyl)propanoate;hydrochloride
Comparison:
- Uniqueness: The presence of the fluorine atom in Methyl (2R)-2-amino-3-(4-azido-2-fluorophenyl)propanoate;hydrochloride imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro- and bromo- analogs.
- Reactivity: The fluorine-containing compound may exhibit different reactivity patterns in nucleophilic substitution reactions due to the electron-withdrawing nature of the fluorine atom.
Properties
IUPAC Name |
methyl (2R)-2-amino-3-(4-azido-2-fluorophenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4O2.ClH/c1-17-10(16)9(12)4-6-2-3-7(14-15-13)5-8(6)11;/h2-3,5,9H,4,12H2,1H3;1H/t9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYFAGDKGKAWFS-SBSPUUFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=C(C=C(C=C1)N=[N+]=[N-])F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=C(C=C(C=C1)N=[N+]=[N-])F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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